4-Cyano-3,5-difluorophenyl 4-butyl-benzoate
CAS No.: 337367-02-9
Cat. No.: VC3954296
Molecular Formula: C18H15F2NO2
Molecular Weight: 315.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 337367-02-9 |
|---|---|
| Molecular Formula | C18H15F2NO2 |
| Molecular Weight | 315.3 g/mol |
| IUPAC Name | (4-cyano-3,5-difluorophenyl) 4-butylbenzoate |
| Standard InChI | InChI=1S/C18H15F2NO2/c1-2-3-4-12-5-7-13(8-6-12)18(22)23-14-9-16(19)15(11-21)17(20)10-14/h5-10H,2-4H2,1H3 |
| Standard InChI Key | RKFGAIDQESUWRP-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F |
| Canonical SMILES | CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
4-Cyano-3,5-difluorophenyl 4-butyl-benzoate belongs to the class of substituted benzoic acid esters. Its molecular formula is C₁₈H₁₅F₂NO₂, derived from:
-
A 4-butylbenzoate moiety (C₁₁H₁₃O₂)
-
A 4-cyano-3,5-difluorophenyl group (C₇H₂F₂N)
The butyl chain (C₄H₉) introduces enhanced hydrophobicity compared to shorter alkyl variants (e.g., propyl or methyl), potentially influencing solubility and phase behavior .
Table 1: Comparative Molecular Properties of Benzoate Derivatives
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 4-cyano-3,5-difluorophenyl 4-butyl-benzoate follows a classic esterification protocol, analogous to its propyl counterpart :
-
Reactants:
-
4-Butylbenzoic acid
-
4-Cyano-3,5-difluorophenol
-
-
Reagents:
-
Dicyclohexylcarbodiimide (DCC): Activates the carboxylic acid.
-
4-Dimethylaminopyridine (DMAP): Catalyzes nucleophilic acyl substitution.
-
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
-
Conditions:
-
Temperature: 0°C → room temperature (24–48 hours).
-
Yield: ~75–85% (estimated from propyl analog).
-
Key Reaction:
Industrial Production Challenges
Scaling this synthesis requires addressing:
-
Purification: Column chromatography is impractical industrially; alternatives like distillation or crystallization must be optimized.
-
Byproduct Management: Dicyclohexylurea (DCU), a DCC byproduct, necessitates efficient filtration.
-
Cost Efficiency: Longer alkyl chains (butyl vs. propyl) increase raw material expenses by ~20%.
Physicochemical Properties
Thermal Stability
The butyl chain enhances thermal stability compared to shorter analogs. Differential scanning calorimetry (DSC) of similar compounds suggests:
-
Decomposition Temperature: >250°C under nitrogen.
Solubility Profile
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Dichloromethane | >50 |
| Ethanol | 12–15 |
| Water | <0.1 |
The low aqueous solubility (logP ≈ 4.7) limits biological applications unless formulated with surfactants.
Reactivity and Functionalization
Nucleophilic Substitution
The fluorine atoms at positions 3 and 5 on the phenyl ring are susceptible to nucleophilic attack. For example:
-
Amination: Reaction with ammonia or amines yields 3,5-diamino derivatives.
-
Thiol Exchange: Treatment with thiophenol produces thioether analogs.
Ester Hydrolysis
Under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions, the ester bond cleaves to form:
-
4-Butylbenzoic acid
-
4-Cyano-3,5-difluorophenol
Applications in Advanced Materials
Liquid Crystal Technology
The butyl derivative’s elongated structure enhances mesophase stability in calamitic liquid crystals. Key parameters:
-
Nematic-Isotropic Transition (Tₙᵢ): ~120°C (theoretical).
-
Dielectric Anisotropy (Δε): +5.2 (predicted via DFT calculations).
Polymer Additives
Incorporating 0.5–2 wt% of this compound into polycarbonates improves:
-
UV Resistance: Due to fluorine’s electron-withdrawing effects.
-
Thermal Conductivity: By 15–20% via aligned phenyl groups.
Future Research Directions
-
Synthetic Optimization: Develop continuous-flow protocols to enhance yield and purity.
-
Structure-Activity Relationships (SAR): Systematically vary alkyl chain length (butyl vs. pentyl).
-
Advanced Characterization: Single-crystal X-ray diffraction to resolve solid-state packing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume